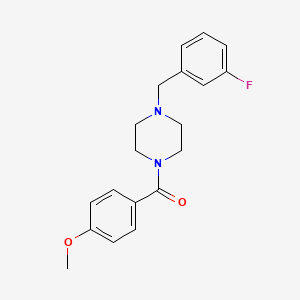
N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide, commonly known as DCNP, is a synthetic chemical compound that has been widely used in scientific research due to its unique properties. DCNP is a member of the acrylamide family and is known for its ability to inhibit protein tyrosine phosphatase (PTP) activity.
Applications De Recherche Scientifique
DCNP has been extensively used in scientific research as a N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide inhibitor. N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamides are enzymes that play a crucial role in cell signaling pathways, and their inhibition can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis. DCNP has been shown to inhibit the activity of several N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamides, including N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide1B, SHP-1, and SHP-2. As a result, DCNP has been used to study the role of N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamides in various cellular processes and diseases, including cancer, diabetes, and obesity.
Mécanisme D'action
DCNP inhibits N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide activity by binding to the catalytic site of the enzyme, thereby preventing the dephosphorylation of target proteins. This leads to the accumulation of phosphorylated proteins, which can result in changes in cellular processes.
Biochemical and Physiological Effects:
DCNP has been shown to have several biochemical and physiological effects. Inhibition of N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide activity by DCNP has been shown to promote insulin signaling and glucose uptake in adipocytes, suggesting a potential therapeutic application in the treatment of diabetes. DCNP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, DCNP has been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
DCNP has several advantages for lab experiments, including its ability to selectively inhibit N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide activity and its high potency. However, DCNP also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for DCNP research. One potential direction is the development of DCNP derivatives with improved potency and selectivity. Another direction is the investigation of the role of N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamides in other diseases, such as neurodegenerative diseases. Finally, the development of DCNP-based therapeutics for the treatment of diseases such as diabetes and cancer is an exciting area of research.
Conclusion:
DCNP is a synthetic chemical compound that has been widely used in scientific research due to its ability to inhibit N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide activity. DCNP has several biochemical and physiological effects and has been used to study the role of N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamides in various cellular processes and diseases. Despite its potential toxicity and limitations, DCNP has several advantages for lab experiments and has exciting potential for future research and therapeutic applications.
Méthodes De Synthèse
DCNP can be synthesized through a multistep process involving the reaction of 2,4-dichlorophenylamine with 4-nitrobenzaldehyde in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then purified through recrystallization to obtain pure DCNP.
Propriétés
IUPAC Name |
(E)-N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-4-7-14(13(17)9-11)18-15(20)8-3-10-1-5-12(6-2-10)19(21)22/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPLXPZFIFRIAU-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5760302.png)
![3-[2-(1-pyrrolidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5760310.png)
![2-(1-naphthyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide](/img/structure/B5760312.png)


![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B5760351.png)



![N~1~-cyclopropyl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5760384.png)
![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B5760385.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5760393.png)
![4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5760396.png)
![2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile](/img/structure/B5760397.png)